N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity and leading to various biological responses . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide include:
- N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}formamide
- N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}propionamide
- N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}butyramide
Uniqueness
What sets N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide apart from its similar compounds is its specific hydroxycarbamimidoyl group, which imparts unique chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13) |
InChI Key |
CBLJEYJLFMHXKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1(CCCCC1)/C(=N\O)/N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=NO)N |
Origin of Product |
United States |
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